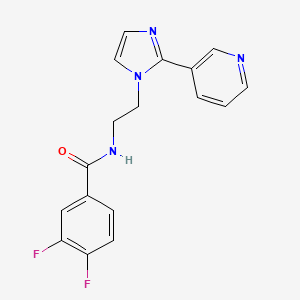

3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N4O/c18-14-4-3-12(10-15(14)19)17(24)22-7-9-23-8-6-21-16(23)13-2-1-5-20-11-13/h1-6,8,10-11H,7,9H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTGSWFSRKUMHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzamide Core: Starting with 3,4-difluorobenzoyl chloride, which reacts with an amine to form the benzamide core.

Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, often using ethyl halides under basic conditions.

Attachment of Pyridinyl and Imidazolyl Groups: The pyridinyl and imidazolyl groups are introduced through nucleophilic substitution reactions, where the ethyl linker reacts with pyridine and imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially converting the imidazole ring to a more reduced form.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinyl and imidazolyl moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

The compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features allow it to interact with biological targets effectively.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide exhibit notable antimicrobial properties. For instance, studies on related benzimidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The presence of halogen substituents enhances their antimicrobial potential, making them promising candidates for further development in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against various cancer cell lines. For example, compounds with similar imidazole structures have been reported to exhibit selective cytotoxicity towards human colorectal carcinoma cells (HCT116), outperforming standard chemotherapeutic agents like 5-fluorouracil (5-FU) in some cases . The mechanism often involves the inhibition of critical enzymes or pathways necessary for cancer cell proliferation.

Synthesis and Characterization

The synthesis of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

- Antimicrobial Efficacy : A study focusing on benzimidazole derivatives demonstrated that specific structural modifications led to enhanced antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were significantly lower than those of existing antibiotics, suggesting a potential for new therapeutic agents .

- Anticancer Screening : In another study, compounds structurally related to 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide were tested against HCT116 cells. Results indicated that certain derivatives exhibited IC50 values lower than that of 5-FU, indicating their potential as more effective anticancer agents with fewer side effects .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain pathways, leading to the desired biological effect. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Comparisons

Key Observations:

- Benzamide Core : Common across all compounds, suggesting its role in scaffold rigidity and binding.

- Fluorine vs. Chlorine : The target compound’s 3,4-difluoro groups may offer improved metabolic stability compared to VNI’s dichlorophenyl group, as fluorine is less prone to oxidative metabolism .

- Heterocyclic Moieties : The pyridinyl-imidazole in the target compound contrasts with VNI’s oxadiazole and ’s thioether-linked heterocycles. Pyridine’s nitrogen may enhance solubility or target affinity compared to sulfur-containing groups .

- Ethyl Linker : Present in the target compound and VNI, this spacer likely optimizes spatial orientation for target binding .

Pharmacokinetic and Physicochemical Properties

Biological Activity

3,4-Difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a difluorobenzamide core linked to a pyridinyl-imidazole moiety. This unique arrangement is believed to contribute to its biological activity.

Chemical Identifiers:

- IUPAC Name: 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide

- SMILES: CCS(=O)(=O)NC1=CC=C(F)C(C(=O)C2=CNC3=NC=C(C=C23)C2=CN=CC=C2)=C1F

Research indicates that compounds containing imidazole and pyridine derivatives often exhibit a range of biological activities, including:

- Antimicrobial Activity: Compounds similar to 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide have shown efficacy against various bacterial strains, particularly Mycobacterium tuberculosis and Staphylococcus aureus. The imidazole ring is known for its ability to disrupt microbial cell membranes and inhibit key enzymatic pathways .

- Antitumor Activity: Several studies have reported that imidazole derivatives can induce apoptosis in cancer cells. The mechanism is thought to involve the modulation of signaling pathways related to cell proliferation and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide and similar compounds:

Case Study 1: Antimicrobial Efficacy

A study synthesized various imidazole derivatives, including those structurally similar to 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide. The derivatives were tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 µM. These findings suggest a promising avenue for developing new anti-tubercular agents .

Case Study 2: Anticancer Potential

In another investigation, the compound was evaluated for its anticancer properties against human cancer cell lines. Results indicated that it significantly inhibited cancer cell proliferation at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction through mitochondrial pathways .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,4-difluoro-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide, and how can low yields be addressed?

Answer:

The compound can be synthesized via condensation of 3,4-difluorobenzoyl chloride with 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethylamine. Evidence from analogous difluoro-N-(pyridyl)benzamides suggests using chloroform (CHCl₃) as a solvent for crystallization, yielding colorless blocks over 1–2 weeks . Low yields (15–20%) reported in similar syntheses may arise from competing side reactions or purification inefficiencies. To improve yields:

- Optimize stoichiometry (e.g., excess benzoyl chloride).

- Use dropwise addition under inert atmosphere to control exothermicity.

- Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) for purification.

Basic: How should researchers characterize the structural conformation and purity of this compound?

Answer:

Key analytical methods include:

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between pyridyl and imidazolyl groups) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds with R₂²(8) motifs) .

- ¹H/¹³C NMR : Confirm connectivity via characteristic shifts (e.g., δ ~11.02 ppm for amide N–H, aromatic protons at δ 7.5–8.4 ppm) .

- IR spectroscopy : Validate carbonyl (C=O) stretches at ~1644–1695 cm⁻¹ .

- Elemental analysis : Verify purity (>95%) by matching calculated vs. experimental C/H/N ratios.

Advanced: How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?

Answer:

In related difluorobenzamides, N–H⋯N hydrogen bonds form dimers with intermolecular distances of ~2.95–3.07 Å, while C–H⋯O=C interactions extend these into chains . For 3,4-difluoro derivatives:

- Twist angle analysis : Measure interplanar angles (e.g., 36.2° in ) to assess dimer co-planarity.

- Thermal stability : Correlate melting points (348–352 K) with packing efficiency.

- CSD analysis : Compare with analogs (e.g., IDALAA in CSD) to identify trends in fluorine positioning and steric effects .

Advanced: What computational approaches (e.g., DFT) are suitable for predicting electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) can model:

- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites (e.g., pyridyl N vs. imidazolyl H) .

- HOMO-LUMO gaps : Estimate reactivity (e.g., electron-deficient fluorobenzamide vs. electron-rich imidazole).

- Solvent effects : Simulate solvation in DMSO or CHCl₃ to optimize reaction conditions.

- Docking studies : Predict binding to biological targets (e.g., CYP enzymes) using software like AutoDock .

Advanced: How can structural modifications alter biological activity, and what SAR trends are observed in related compounds?

Answer:

Structure-Activity Relationship (SAR) studies on benzamide-imidazole hybrids reveal:

- Fluorine positioning : 3,4-Difluoro substitution enhances metabolic stability vs. 2,3- or 2,4-isomers .

- Heterocycle variations : Replacing pyridyl with thiazole ( ) or benzothiazole () modulates target affinity.

- Linker flexibility : Ethyl spacers improve conformational adaptability for target binding vs. rigid linkers .

- Biological assays : Test inhibitory activity against kinases or CYP24A1 (e.g., IC₅₀ values via enzyme-linked assays) .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Answer:

Conflicting structural data (e.g., bond angles or torsion angles) can arise from polymorphism or solvent effects. To address this:

- Multi-temperature XRD : Analyze thermal motion and disorder (e.g., reports two conformers in asymmetric units).

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., F⋯H vs. C–H⋯O interactions) .

- Cross-validate with NMR : Compare solution-state (NMR) and solid-state (XRD) conformations to identify dynamic effects.

Advanced: What strategies mitigate challenges in biological evaluation, such as off-target effects or low solubility?

Answer:

- Solubility enhancement : Use co-solvents (DMSO/PEG mixtures) or formulate as nanoparticles.

- Selectivity profiling : Screen against related enzymes (e.g., CYP51 vs. CYP24A1) to identify off-target risks .

- Metabolic stability assays : Incubate with liver microsomes to assess degradation pathways .

- ADME modeling : Predict logP (e.g., ~3.5 for this compound) and blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.